molecular formula C17H18O2 B015869 2,2-Diphenylpentanoic acid CAS No. 841-32-7

2,2-Diphenylpentanoic acid

Cat. No. B015869
CAS RN: 841-32-7
M. Wt: 254.32 g/mol
InChI Key: IVYXLCYENQNVHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Diphenylpentanoic acid involves innovative methodologies that offer insights into potential synthetic routes. For example, the one-step synthesis of 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine demonstrates a straightforward methodology for producing novel compounds featuring diphenyl structures, suggesting that similar strategies could be applicable for 2,2-Diphenylpentanoic acid (Zhang, Han, & Qiu, 2010).

Molecular Structure Analysis

The molecular structure of related diphenyl compounds has been studied using various analytical techniques. For instance, the analysis of polystyrene models, including 2,4-diphenylpentane, using ab initio molecular orbital theory, sheds light on the interactions between phenyl groups and can be relevant for understanding the structural dynamics of 2,2-Diphenylpentanoic acid (Lagowski & Vancso, 1993).

Chemical Reactions and Properties

The catalytic synthesis and potential applications of diphenolic acid, closely related to diphenyl compounds, emphasize the importance of catalysis in modifying the properties of such molecules. This research highlights the versatility of diphenyl compounds in chemical synthesis and their potential utility in producing industrially relevant materials (Fulignati et al., 2023).

Physical Properties Analysis

Understanding the physical properties of diphenyl compounds provides a basis for exploring the characteristics of 2,2-Diphenylpentanoic acid. Studies on related compounds, such as the investigation of β-diphenylphosphorylated alkanones and related compounds, offer insights into the reactivity, stability, and physical attributes that can be expected for 2,2-Diphenylpentanoic acid (Goryunov et al., 2013).

Chemical Properties Analysis

The chemical properties of 2,2-Diphenylpentanoic acid, such as reactivity towards various reagents and stability under different conditions, can be inferred from studies on structurally similar compounds. Research on the stereoselective aldol reaction of related compounds provides valuable information on the reactivity and chemical behavior of diphenyl compounds in synthetic applications (Braun & Gräf, 2003).

Scientific Research Applications

  • Synthesis of Novel Compounds for Drug Discovery : A study by Zhang, Han, and Qiu (2010) developed a simple one-step method for synthesizing 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid, which is suitable for drug discovery library synthesis (Zhang, Han, & Qiu, 2010).

  • Metal Ion Extraction : Turanov et al. (2012) found that 1,5-N,N'-bis[(diphenylphosphoryl)acetyl(alkyl)amino]pentanes effectively extract metal ions from nitric acid solutions, showing higher extraction efficiency towards U(VI), Th(IV), and Ln(III) than their monophosphorylated counterparts (Turanov et al., 2012).

  • Mitsunobu Reaction Catalyst : Muramoto et al. (2013) described the use of 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent that serves both as a reductant and a pronucleophile in the Mitsunobu reaction (Muramoto et al., 2013).

  • Carbenoid Rearrangement Studies : Sedenkova et al. (2010) demonstrated that methyllithium-induced carbenoid rearrangement of 2-phenyl- and 2,2-diphenyl gem-dihalogeno-spiropentanes offers a method for studying carbenoid structures and their reactions (Sedenkova et al., 2010).

  • X-ray Imaging Applications : Gopan et al. (2021) found that a highly radiopaque compound, presumably involving 2,2-Diphenylpentanoic acid, has potential for X-ray imaging in clinical scenarios, demonstrating noncytotoxic properties up to 0.8 mg/mL concentration (Gopan et al., 2021).

  • Metabolic Studies and Internal Standards : Kang, Abbott, and Burton (1979) indicated that deuterated methadone and its metabolites, which can be derived from 2,2-Diphenylpentanoic acid, are useful for metabolic studies and as internal standards in ion monitoring methods (Kang, Abbott, & Burton, 1979).

  • Differentiation of Chemical Compounds : Wallach et al. (2015) showed that Diphenidine and its isomer, 1,2-DEP, can be differentiated using GC-(EI/CI)-MS, and their pyrrolidine analogues exhibit similar characteristics (Wallach et al., 2015).

  • Asymmetric Hydrogenation of Ketones : Sandoval et al. (2003) found that BINAP/1,2-diamine-rutheniumII complexes catalyze asymmetric hydrogenation of ketones, with enantioselectivity unaffected by reaction conditions (Sandoval et al., 2003).

Safety And Hazards

The safety and hazards of 2,2-Diphenylpentanoic acid are not detailed in the retrieved sources. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

2,2-diphenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-13-17(16(18)19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYXLCYENQNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061203
Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpentanoic acid

CAS RN

841-32-7
Record name α-Phenyl-α-propylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-phenyl-alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylpropylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88046
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Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
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Record name Benzeneacetic acid, .alpha.-phenyl-.alpha.-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diphenylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.514
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
PN Craig, IH Witt - Journal of the American Chemical Society, 1950 - ACS Publications
Aromatic nitriles appear to react with guanidine to form acylimidoguanidines as primary products, but this reaction failswhen the aromatic nucleus is substituted with certain electron …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
PN Craig, IH Witt, E Macko, JG Dacanay… - Journal of the …, 1951 - ACS Publications
A series of/3-aminoethyl esters of 2, 2-diphenylpentanoic, 2, 2-diphenyl-4-pentenoic, 2, 2-diphenyl-4-methylpentanoic and 2, 2-diphenyl-4-methyl-4-pentenoic acids was prepared. A …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
GI Kang, FS Abbott, R Burton - Biomedical Mass Spectrometry, 1979 - Wiley Online Library
Deuterated methadone, 2‐ethylidene‐1,5‐dimethyl‐3,3‐diphenyl pyrrolidine, 2‐ethyl‐5‐methyl‐3,3‐diphenyl‐1‐pyrroline, 1,5‐dimethyl‐3,3‐diphenyl‐2‐pyrrolidone and 4‐…
K Robinson, RN Smith - Journal of pharmacy and …, 1983 - academic.oup.com
Two simple and economical radioimmunoassays for methadone in blood or urine are described. Haemolysis, decomposition, common anticoagulants and sodium fluoride do not affect …
JH Gardner, NR Easton, JR Stevens - Journal of the American …, 1948 - ACS Publications
The ionization constants of re-butyric acid in 5, 10 and 20 weight per cent, isopropyl alcohol have been determined from 0 to 40 by use of cells without liquid junction. 2. The ionization …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
WA Felsing, M May - Journal of the American Chemical Society, 1948 - ACS Publications
In this investigation, the ionization constants were determined from electromotive force meas-urements on cells ofthe type E2/BBu (mx), NaBu (m2), NaCl (rez3), X% Isopropyl Alcohol/…
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
E Grovenstein Jr, S Akabori… - Journal of the American …, 1972 - ACS Publications
13 open carbanion 12 was indicated by reaction of 9 with potassium in THF containing iert-butyl alcohol, wherein 1-p-biphenylylbutane was initially formed but was reduced ultimately to …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
MC Lu, WE Wung, LB Shih, S Callejas… - Journal of medicinal …, 1987 - ACS Publications
Two series of compounds having the general structureof CeHsCRR'COOCILCILNE^ were synthesized and examined for their antispasmodic activities. These compounds were selected …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
R Li, Y Dong, SN Khan, MK Zaman, J Zhou… - Nature …, 2022 - nature.com
The selective cleavage of CC bonds is of fundamental interest because it provides an alternative approach to traditional chemical synthesis, which is focused primarily on building up …
Number of citations: 5 0-www-nature-com.brum.beds.ac.uk
G Stork, JM Tabak, JF Blount - Journal of the American Chemical …, 1972 - ACS Publications
13 open carbanion 12 was indicated by reaction of 9 with potassium in THF containing iert-butyl alcohol, wherein 1-p-biphenylylbutane was initially formed but was reduced ultimately to …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk

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